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Compound of Interest

4-methyl-1H-pyrrolo[2,3-
Compound Name:
bjpyridine-3-carbaldehyde

cat. No.: B1391833

An In-Depth Technical Guide to the Physicochemical Properties of 4-methyl-7-azaindole-3-
carbaldehyde

Abstract

4-methyl-7-azaindole-3-carbaldehyde is a heterocyclic compound of significant interest in
medicinal chemistry and synthetic organic chemistry. As a derivative of 7-azaindole, it serves
as a crucial scaffold and building block for the development of novel therapeutic agents,
particularly kinase inhibitors. The strategic placement of the methyl group at the 4-position and
the carbaldehyde at the 3-position provides a unique combination of steric, electronic, and
reactive properties. This guide offers a comprehensive analysis of the core physicochemical
properties of this molecule, providing field-proven insights into its structure, reactivity, and
spectroscopic behavior. While direct experimental data for this specific derivative is limited, this
document synthesizes information from its parent compound, 7-azaindole-3-carbaldehyde, and
related analogs to present a robust and predictive characterization.

Introduction: The Strategic Importance of the 7-
Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in modern drug
discovery. It acts as a bioisostere of indole, where the carbon at the 7-position is replaced by a
nitrogen atom. This substitution imparts several advantageous properties, including the ability
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to form additional hydrogen bonds, which can enhance binding affinity to biological targets, and
improved metabolic stability and solubility profiles compared to indole analogs.

The addition of a carbaldehyde group at the electron-rich 3-position transforms the scaffold into
a versatile synthetic intermediate.[1] This aldehyde functionality is a gateway for a multitude of
chemical transformations, including reductive aminations, Wittig reactions, and condensations,
allowing for the facile introduction of diverse side chains and the construction of complex
molecular architectures. This guide focuses specifically on the 4-methyl derivative, exploring
how this substitution modulates the fundamental properties of the 7-azaindole-3-carbaldehyde
core.

Core Physicochemical Profile

A summary of the key physicochemical properties is presented below. Data for the parent
compound, 7-azaindole-3-carbaldehyde, is provided as a baseline, with predicted values or
qualitative descriptions for the 4-methyl derivative.
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. 4-methyl-7-
7-azaindole-3- . e .
azaindole-3- Justification for
Property carbaldehyde L.
carbaldehyde Prediction
(Parent Compound)
(Target)
Addition of a -CHz-
Molecular Formula CsHeN20[2] CoHsN20
group.
i Calculated from the
Molecular Weight 146.15 g/mol [2] 160.17 g/mol
molecular formula.
The methyl group may
o influence crystal
] ] Expected to be similar )
Melting Point 216-220 °C[2] ) ) packing, but
or slightly higher o o
significant deviation is
not expected.
Increased molecular
N ) 361.1 £ 22.0 °C at 760 weight generally leads
Boiling Point > 360 °C

mmHg[2]

to a higher boiling

point.

pKa (acidic, N1-H)

~17 (Predicted for

Similar to parent

The electronic effect
of a 4-methyl group on
the pyrrole N-H is

indole N-H)

expected to be
minimal.
The electron-donating
methyl group at the
adjacent 4-position

Ka (basic, N7) 007020 Slightly > 6.1 hould slightl

a (basic, [ > 6. should sli
P (Predicted)[3] oy gy

increase the basicity
of the pyridine

nitrogen.

logP (Lipophilicity)

0.8 (XLogP3)[2]

~1.3 (Predicted)

The addition of a
methyl group typically
increases the logP
value by

approximately +0.5.
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For comparison, 4-
chloro-7-azaindole-3-
carbaldehyde has a
LogP of 2.03.[4]

Increased lipophilicity
due to the methyl
group will decrease

solubility in polar

- Sparingly soluble in Lower aqueous ]
Solubility N solvents like water.
water.[3] solubility than parent )
Soluble in polar
aprotic solvents
(DMSO, DMF) and
alcohols.
) Expected to be a No significant change
Light yellow to yellow ) ) )
Appearance ic [3] yellow or off-white in the chromophore is
solid.
solid. expected.

Molecular Structure and Supramolecular

Interactions
Planarity and Conformation

X-ray crystallographic studies on analogous compounds, such as 5-chloro-7-azaindole-3-
carbaldehyde, reveal that the fused bicyclic 7-azaindole ring system is essentially planar.[5]
The carbaldehyde group at the C3 position is also nearly coplanar with the ring system, which
maximizes tt-orbital overlap. This planarity is a critical feature for molecules designed to
intercalate into DNA or fit into the flat binding pockets of enzymes like kinases.

Figure 1: Molecular structure of 4-methyl-7-azaindole-3-carbaldehyde.

Hydrogen Bonding and Dimerization

A hallmark of the 7-azaindole scaffold is its ability to form highly stable, hydrogen-bonded
dimers in both the solid state and in non-polar solvents.[5][6] This occurs through a
complementary arrangement where the N1-H of one molecule acts as a hydrogen bond donor
to the N7 lone pair of a second molecule, and vice-versa. This dimerization significantly
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influences the compound's physical properties, such as melting point and solubility, and can
affect its spectroscopic characteristics.
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Figure 2: Dimerization via intermolecular N1-H---N7" hydrogen bonds.

Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy

While an experimental spectrum for 4-methyl-7-azaindole-3-carbaldehyde is not publicly
available, a predictive analysis based on known chemical shifts of related indole and azaindole
structures can be made.[7]

e 1H NMR (Predicted, in DMSO-de, 400 MHZ2):
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o 0 ~12.0-12.5 ppm (s, 1H): The pyrrole N-H proton, typically broad due to hydrogen
bonding and exchange.

o 0 ~10.0 ppm (s, 1H): The aldehyde proton (-CHO).

o 0 ~8.4 ppm (d, 1H): The H5 proton, ortho to the pyridine nitrogen.
o 0 ~8.3 ppm (s, 1H): The H2 proton on the pyrrole ring.

o O ~7.2 ppm (d, 1H): The H6 proton, meta to the pyridine nitrogen.

o & ~2.5 ppm (s, 3H): The methyl group (-CHs) protons. Note: This may overlap with the
residual DMSO solvent peak.

e 13C NMR (Predicted, in DMSO-ds, 101 MHz):
o 0 ~185 ppm: Aldehyde carbonyl carbon (C=0).
o & ~140-150 ppm: Aromatic carbons adjacent to nitrogen (C5, C7a).
o 0 ~110-135 ppm: Other aromatic carbons (C2, C3, C3a, C4, C6).

o O ~15-20 ppm: Methyl carbon (-CH3).

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. Based on
studies of chloro-substituted analogs, the following characteristic bands are expected.[5]

e ~3100 cm™! (broad): N-H stretching vibration, often broadened due to strong intermolecular
hydrogen bonding in the solid state.

e ~1650-1670 cm™1 (strong): C=0 stretching of the aldehyde group. This is a very
characteristic and intense peak.

e ~1580-1620 cm~1: C=C and C=N stretching vibrations from the aromatic rings.

e ~1400-1500 cm~1: In-plane bending and ring stretching modes.
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e ~2850-2950 cm~1: C-H stretching from the methyl group and aromatic protons.

UV-Vis and Fluorescence Spectroscopy

The 7-azaindole chromophore has distinct photophysical properties. Its absorption and
emission spectra are red-shifted compared to native tryptophan, making it a useful fluorescent
probe in biological systems.[8]

o Absorption: Expected Amax around 300-320 nm.

» Emission: The fluorescence of 7-azaindoles is highly sensitive to the solvent environment. In
non-polar solvents, a dual emission is often observed, with a "normal" emission band and a
significantly red-shifted tautomer emission band resulting from excited-state double proton
transfer (ESDPT) within the hydrogen-bonded dimer. In polar, protic solvents like water, this
tautomer emission is typically quenched.[8]

Experimental Protocols
Proposed Synthesis via Vilsmeier-Haack Reaction

The most direct and widely used method for introducing a formyl group at the 3-position of an
electron-rich heterocycle like 7-azaindole is the Vilsmeier-Haack reaction.[9][10][11]

Figure 3: Proposed synthetic workflow for 4-methyl-7-azaindole-3-carbaldehyde.
Step-by-Step Protocol:

o Reagent Preparation: To a three-neck flask equipped with a dropping funnel, magnetic stirrer,
and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 eq.). Cool the flask to O
°C in an ice bath.

e Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCIs, 1.2 eq.) dropwise to the
cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C. Stir the
resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

» Electrophilic Substitution: Dissolve the starting material, 4-methyl-7-azaindole (1 eq.), in
anhydrous DMF and add it dropwise to the Vilsmeier reagent solution.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room
temperature and then heat to 50-60 °C for 2-4 hours, monitoring by TLC until the starting
material is consumed.

Workup and Hydrolysis: Cool the reaction mixture to room temperature and pour it carefully
onto crushed ice. Neutralize the mixture by slowly adding a saturated aqueous solution of
sodium acetate or sodium bicarbonate until the pH is ~7. This hydrolyzes the intermediate
iminium salt.

Isolation: The product often precipitates as a solid. Collect the solid by vacuum filtration,
wash thoroughly with cold water, and dry under vacuum.

Purification: If necessary, the crude product can be purified by recrystallization from a
suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol for Physicochemical Characterization

This protocol ensures the identity, purity, and key properties of the synthesized compound are

validated.

« |dentity Confirmation (NMR & MS):
o Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-ds).

o Acquire 'H NMR, 3C NMR, and 2D-NMR (e.g., COSY, HSQC) spectra to confirm the
chemical structure and assign all proton and carbon signals.

o Obtain a high-resolution mass spectrum (HRMS) to confirm the exact mass and molecular
formula (CoHsN:20).

o Purity Analysis (HPLC):
o Develop a reverse-phase HPLC method (e.g., C18 column).

o Use a mobile phase gradient of water and acetonitrile (both containing 0.1% TFA or formic
acid).

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1391833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Monitor the elution profile with a UV detector at a relevant wavelength (e.g., 254 nm and
310 nm).

o The purity should be >95% for use in most research applications.

e Melting Point Determination:
o Use a calibrated melting point apparatus.

o Measure the melting range of the purified, dry solid. A sharp melting range (e.g., within 2
°C) is indicative of high purity.

e logP Determination (Shake-Flask Method):

o Prepare a solution of the compound in a biphasic system of n-octanol and phosphate-
buffered saline (PBS, pH 7.4).

o Shake the mixture vigorously to allow for partitioning between the two phases, then allow
the layers to separate completely (centrifugation may be required).

o Carefully sample both the n-octanol and aqueous layers.

o Determine the concentration of the compound in each layer using a pre-validated UV-Vis
spectrophotometry or HPLC method.

o Calculate logP as: log ( [Concentration]o.tanol / [CONcentration]agueous ).

Conclusion

4-methyl-7-azaindole-3-carbaldehyde is a strategically designed building block with a rich
physicochemical profile. Its planar, aromatic structure, capable of forming strong intermolecular
hydrogen bonds, dictates its solid-state properties. The interplay between the electron-donating
methyl group and the electron-withdrawing aldehyde group on the azaindole core fine-tunes its
electronic properties, basicity, and lipophilicity. The aldehyde handle provides a reactive site for
extensive chemical elaboration. Understanding these core properties is paramount for
leveraging this molecule's full potential in the rational design of novel, high-value compounds
for pharmaceutical and materials science applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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